molecular formula C18H27NO6S B13436665 D(-)-Octopamine CSA salt

D(-)-Octopamine CSA salt

Cat. No.: B13436665
M. Wt: 385.5 g/mol
InChI Key: SBWNMCJSHGVZDX-KJEBDRKJSA-N
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Description

D(-)-Octopamine CSA salt is the D(-)-enantiomer of octopamine, a biogenic amine structurally related to noradrenaline. It is biosynthesized from tyramine via β-hydroxylation by tyramine β-hydroxylase (TβH) . The CSA (cyclopropanesulfonic acid) salt form enhances solubility and stability, making it suitable for research and pharmacological applications. D(-)-Octopamine is notably more potent than its L(+) enantiomer in cardiovascular responses, acting as an α-adrenergic sympathomimetic agent . In invertebrates, it functions as a neurotransmitter, neuromodulator, and neurohormone, regulating behaviors such as thermogenesis, lipid metabolism, and sensory processing .

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]phenol;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7-,10-;8-/m10/s1

InChI Key

SBWNMCJSHGVZDX-KJEBDRKJSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1[C@H](CN)O)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1=CC(=CC=C1C(CN)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves the following key steps:

  • Preparation of Octopamine Base: Starting from commercially available precursors such as tyramine derivatives, the octopamine backbone is constructed via aromatic substitution and amination reactions.
  • Formation of the CSA Salt: The free base is reacted with camphorsulfonic acid (CSA) to produce the salt form. This process generally involves acid-base neutralization under controlled conditions.

Specific Methodology

Based on patent literature and research articles, a representative chemical synthesis process is as follows:

a. Synthesis of Octopamine Base:
- Starting from tyramine, perform hydroxylation at the para-position of the aromatic ring using hydroxylating agents such as hydrogen peroxide in the presence of catalysts, yielding octopamine.

b. Salt Formation:
- Dissolve the synthesized octopamine in a suitable solvent such as ethanol or methanol.
- Add an equimolar amount of camphorsulfonic acid gradually under stirring.
- Maintain the reaction mixture at room temperature or slightly elevated temperatures (around 25-40°C).
- Allow the reaction to proceed until complete salt formation, monitored via TLC or HPLC.

c. Crystallization:
- Evaporate the solvent under reduced pressure.
- Recrystallize the product from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure this compound.

Data Table: Chemical Synthesis Parameters

Step Reagents Conditions Yield Remarks
Octopamine backbone Tyramine, hydroxylating agents 25-40°C, 12-24 hrs 70-85% Aromatic hydroxylation
Salt formation Octopamine + CSA Room temp, stirring 90-95% Complete neutralization
Crystallization Ethanol-water Reflux, slow cooling >90% Purity >98% by HPLC

Biosynthesis Approaches

While chemical synthesis is predominant, biosynthesis offers greener and more regioselective alternatives, especially utilizing enzyme catalysis.

Enzymatic Biosynthesis

  • Enzymes involved: Tyrosine decarboxylase and hydroxylases facilitate the conversion of phenylalanine or tyrosine into octopamine.
  • Process: Using recombinant microorganisms or isolated enzymes, substrates like tyrosine are converted into octopamine in vitro under mild conditions.

Salt Formation Post-Biosynthesis

  • The biosynthetically produced octopamine can be reacted with camphorsulfonic acid in aqueous media, similar to chemical methods, to produce this compound.

Advantages and Limitations

Aspect Chemical Synthesis Biosynthesis
Environmentally friendly Moderate High
Regioselectivity Moderate Excellent
Scalability High Emerging
Cost Lower Higher (currently)

Research Findings:

  • Enzymatic methods have been successfully used to produce octopamine derivatives with high regioselectivity, as reported in studies involving enzyme-catalyzed synthesis of related amines.

Additional Considerations

Purification and Characterization

  • Post-synthesis, purification typically involves recrystallization, filtration, and chromatography.
  • Characterization methods include NMR, HRMS, and HPLC to confirm purity and stereochemistry.

Summary of Preparation Methods

Method Description Pros Cons
Chemical Synthesis Multi-step organic reactions, salt formation Scalable, well-established Environmental concerns, stereoselectivity issues
Biosynthesis Enzyme-catalyzed conversion in vitro Green, high regioselectivity Costly, less mature for large-scale production

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D(-)-Octopamine can produce quinones, while reduction can yield primary amines.

Scientific Research Applications

Chemistry:

Biology:

  • In biological research, D(-)-Octopamine is studied for its role as a neurotransmitter in invertebrates and its effects on various physiological processes.

Medicine:

  • D(-)-Octopamine has potential applications in medicine due to its structural similarity to norepinephrine, which may allow it to interact with adrenergic receptors.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

  • D(-)-Octopamine exerts its effects by binding to adrenergic receptors, similar to norepinephrine. It activates these receptors, leading to various physiological responses such as increased heart rate and muscle contraction.

Pathways Involved:

  • The primary pathways involved include the adrenergic signaling pathway, which mediates the effects of catecholamines like norepinephrine and octopamine.

Comparison with Similar Compounds

Structural Analogues

Compound Structure Key Features Biosynthetic Pathway Key Functional Roles
D(-)-Octopamine β-hydroxylated phenylethylamine; D(-) enantiomer Tyramine → TβH → Octopamine Insect neurotransmitter; mammalian cardiovascular modulation
Tyramine Decarboxylated tyrosine; lacks β-hydroxyl group Tyrosine → Tyrosine decarboxylase Precursor to octopamine; independent neurotransmitter in invertebrates
Noradrenaline β-hydroxylated with catecholamine structure Dopamine → Dopamine β-hydroxylase Vertebrate neurotransmitter; stress response
Eugenol Methoxyphenol terpenoid; lacks amine group Phenylpropanoid pathway Octopamine receptor agonist in insects

Key Differences :

  • Hydroxylation and Chirality: D(-)-Octopamine’s β-hydroxylation and stereospecificity enhance receptor binding compared to tyramine and synthetic agonists like eugenol .
  • Nitrogen Presence: Unlike terpenoids (e.g., eugenol), octopamine contains a nitrogen atom critical for receptor interaction .

Receptor Interactions and Signaling Pathways

Compound Receptor Targets Signaling Pathway Efficacy/Potency
D(-)-Octopamine α/β-Adrenergic-like octopamine receptors (αAOR/βAOR) ↑ Intracellular Ca²⁺ (αAOR); ↑ cAMP (βAOR) High potency in invertebrates (EC₅₀ = 1.4 × 10⁻⁵ M)
N-Demethylchlordimeform (DCDM) αAOR Partial agonist (70% Vmax of octopamine) Ka = 2.2 × 10⁻⁶ M (6× more potent than octopamine)
Phenyliminoimidazolidines (PIIs) αAOR/βAOR Full or partial agonist EC₅₀ values < 1 × 10⁻⁶ M in firefly light organ
Eugenol Octopamine receptors ↑ Intracellular Ca²⁺ Mimics octopamine in Periplaneta americana

Contrasts :

  • Synthetic vs. Natural Agonists : DCDM and PIIs exhibit higher receptor affinity than octopamine but differ in efficacy (e.g., partial vs. full activation) .
  • Pathway Specificity: Octopamine uniquely regulates lipid metabolism via SER-3 receptor in C.

Pharmacological and Functional Distinctions

Insecticidal Action

  • Octopamine : Selectively toxic to insects due to vertebrate absence of octopamine receptors .
  • Formamidines (DCDM/CDM) : Act as octopamine receptor agonists/antagonists; used as acaricides .
  • Eugenol: Natural insecticide targeting octopamine receptors but with lower structural similarity .

Metabolic Regulation

  • D(-)-Octopamine : Induces lipolysis via SER-3 receptor during nutrient deprivation in C. elegans .

Neuromodulatory Effects

  • Octopamine : Enhances synaptic transmission and muscle contraction in Drosophila .
  • Noradrenaline: Similar role in vertebrates but operates through distinct adrenergic receptors .

Q & A

Q. What considerations are critical when replicating studies involving octopamine’s interaction with adrenergic receptors?

  • Methodological Answer : Report detailed MD simulation parameters (temperature, pressure, solvent models) and docking software settings (scoring functions, grid sizes). For wet-lab experiments, specify buffer composition (e.g., Tris vs. PBS) and ligand protonation states. Use open-access repositories (e.g., Zenodo) to share raw trajectories or dose-response data .

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